

Application Notes and Protocols for JBJ-02-112-05 In Vivo Experiments

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Compound of Interest

Compound Name: JBJ-02-112-05

Cat. No.: B11932031

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Introduction

JBJ-02-112-05 is a potent, orally active, and mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1] It has demonstrated significant activity against EGFR mutations that confer resistance to other tyrosine kinase inhibitors, such as the L858R/T790M and L858R/T790M/C797S mutations. These application notes provide a comprehensive overview of the in vivo use of **JBJ-02-112-05**, including dosage, administration, and protocols for assessing its pharmacodynamic effects.

Mechanism of Action

JBJ-02-112-05 functions as an allosteric inhibitor, binding to a site on the EGFR distinct from the ATP-binding pocket. This unique mechanism allows it to be effective against mutations that alter the ATP-binding site and confer resistance to ATP-competitive inhibitors. By binding to its allosteric site, **JBJ-02-112-05** inhibits the phosphorylation of EGFR, which in turn blocks downstream signaling pathways crucial for tumor cell proliferation and survival, namely the PI3K/AKT and RAS/RAF/MEK/ERK pathways.[1][2]

Data Presentation

In Vivo Dosage and Administration of JBJ-02-112-05

Parameter	Details	Reference
Animal Model	Genetically Engineered Mice (GEM) with EGFR ^{L858R/T790M/C797S} mutations	[2][3]
Dosage	100 mg/kg	[2][3]
Administration Route	Oral gavage	[3]
Frequency	Once daily	[3]
Duration	3 days (Pharmacodynamic study); Up to 15 weeks (Efficacy study)	[2]
Vehicle	Not explicitly stated in literature; a common vehicle for oral gavage of similar compounds is a suspension in 0.5% methylcellulose or a solution in a mixture of solvents like DMSO and polyethylene glycol.	

Pharmacokinetic Profile of JBJ-02-112-05

Route	Dose	Half-life (t _{1/2})	C _{max}
Intravenous (i.v.)	3 mg/kg	3 hours	13.7 µM
Oral	5 mg/kg	16.4 hours	1.31 µM

Experimental Protocols

In Vivo Dosing and Efficacy Study in EGFR-Mutant Mouse Model

This protocol outlines a general procedure for an in vivo efficacy and pharmacodynamic study of **JBJ-02-112-05** in a genetically engineered mouse model of EGFR-mutant lung cancer.

1. Animal Model:

- Utilize genetically engineered mice expressing the desired EGFR mutations (e.g., EGFR^{L858R/T790M/C797S}). Tumor development in these models can be induced, for example, by doxycycline administration in a Tet-on system.

2. **JBJ-02-112-05** Formulation (General Guidance):

- As the specific vehicle has not been published, a formulation trial is recommended. A common starting point is to prepare a suspension of **JBJ-02-112-05** in a vehicle such as 0.5% (w/v) methylcellulose and 0.2% (v/v) Tween 80 in sterile water.
- The compound should be finely ground and suspended to ensure uniform dosing. Prepare fresh daily or assess stability for longer-term storage.

3. Dosing Procedure:

- Administer **JBJ-02-112-05** at a dose of 100 mg/kg via oral gavage once daily.
- The volume of administration should be calculated based on the mouse's body weight (typically 5-10 mL/kg).
- A control group receiving the vehicle only should be included in the study.

4. Tumor Burden Monitoring:

- Monitor tumor growth and response to treatment. Serial magnetic resonance imaging (MRI) is a reported method for tracking changes in tumor volume.^[2]
- Measurements should be taken at baseline before the start of treatment and at regular intervals throughout the study.

5. Pharmacodynamic Analysis (Tissue Collection):

- For pharmacodynamic studies, mice are typically treated for a shorter duration (e.g., 3 consecutive days).[2]
- Tissues (tumors and plasma) should be harvested at a specific time point after the last dose (e.g., 3 hours) to assess target engagement.[2]
- Euthanize mice according to approved institutional animal care and use committee (IACUC) protocols.
- Immediately excise tumors, snap-freeze in liquid nitrogen, and store at -80°C for subsequent analysis.
- Collect blood via cardiac puncture into EDTA-coated tubes, centrifuge to separate plasma, and store at -80°C.

Western Blot Analysis of EGFR Pathway Inhibition

This protocol describes the steps to assess the phosphorylation status of EGFR, AKT, and ERK1/2 in tumor lysates.

1. Protein Extraction:

- Homogenize frozen tumor tissue in RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
- Incubate on ice for 30 minutes with intermittent vortexing.
- Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
- Collect the supernatant containing the protein lysate.

2. Protein Quantification:

- Determine the protein concentration of each lysate using a BCA protein assay.

3. Sample Preparation and SDS-PAGE:

- Normalize protein concentrations for all samples.

- Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
- Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

4. Protein Transfer:

- Transfer the separated proteins to a PVDF or nitrocellulose membrane.

5. Immunoblotting:

- Block the membrane with 5% BSA or non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies and general starting dilutions are listed below:
 - Phospho-EGFR (e.g., Tyr1068)
 - Total EGFR
 - Phospho-AKT (e.g., Ser473)
 - Total AKT
 - Phospho-ERK1/2 (e.g., Thr202/Tyr204)
 - Total ERK1/2
 - A loading control like β -actin or GAPDH
- Wash the membrane with TBST.
- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane with TBST.

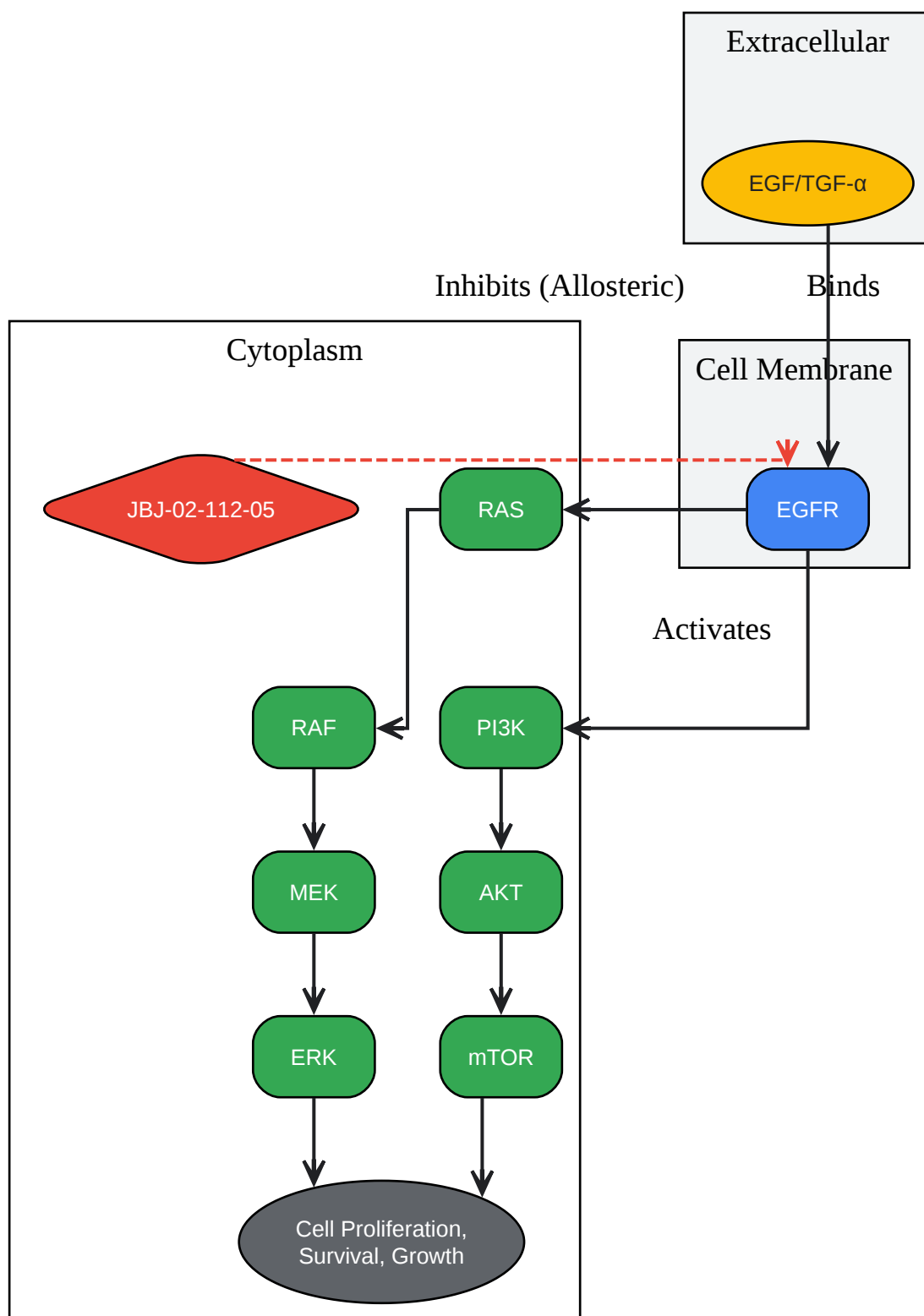
6. Detection:

- Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
- Capture the signal using a chemiluminescence imaging system.

7. Densitometry Analysis:

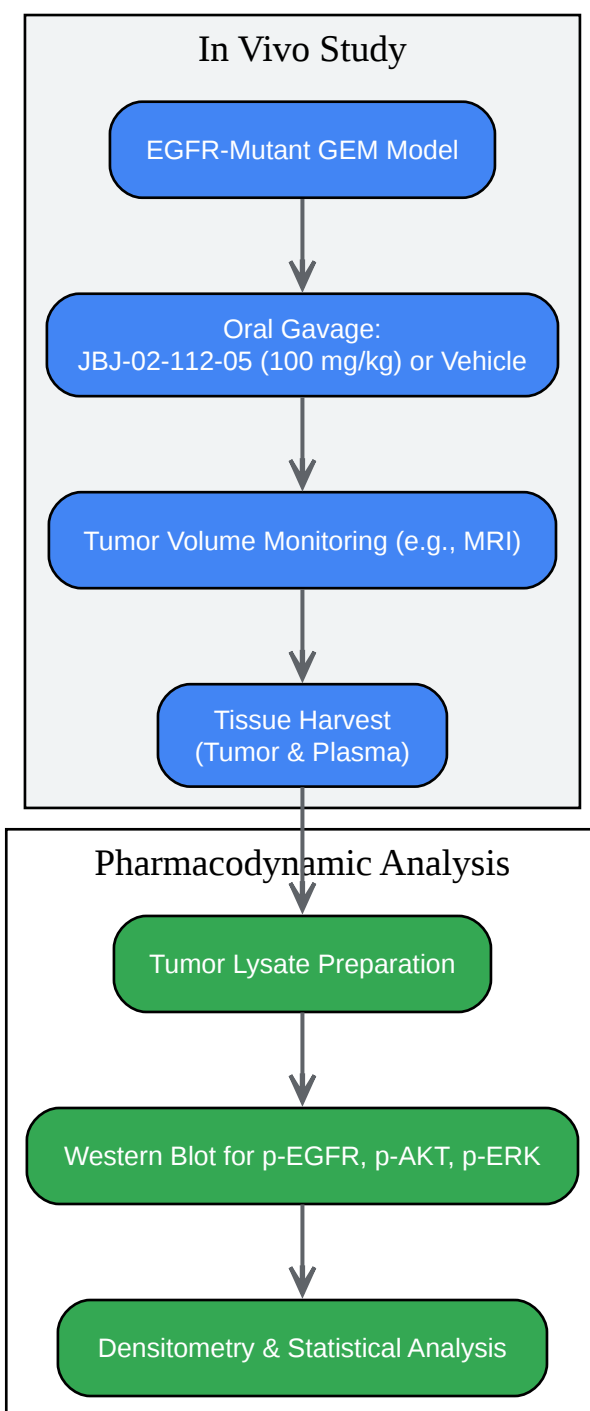
- Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels and the loading control.

Mandatory Visualizations



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Caption: EGFR signaling pathway and the point of inhibition by **JBJ-02-112-05**.



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Caption: Experimental workflow for in vivo studies of **JBJ-02-112-05**.

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